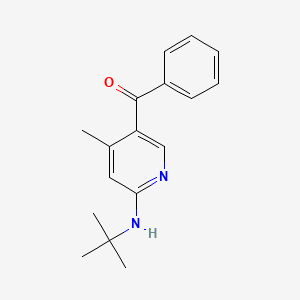

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone

Description

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine-based methanone derivative characterized by a tert-butylamino group at the 6-position, a methyl group at the 4-position, and a phenyl ketone moiety. This compound’s structure combines steric bulk (tert-butyl), electron-donating (amino), and aromatic (phenyl) features, which influence its physicochemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

[6-(tert-butylamino)-4-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C17H20N2O/c1-12-10-15(19-17(2,3)4)18-11-14(12)16(20)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19) |

InChI Key |

RWBVRCIQEPIHLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Benzophenone Assembly

The core structure of (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone necessitates the formation of a biaryl bond between the pyridine and benzophenone moieties. Drawing from US20120232281A1, which describes Pd(OAc)₂-mediated couplings for analogous ethanone derivatives, a modified protocol employs 5-bromo-2-(tert-butylamino)-4-methylpyridine and phenylboronic acid.

Reaction Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tri-tert-butylphosphonium tetrafluoroborate (10 mol%)

-

Base: K₃PO₄ (2 equiv)

-

Solvent: Toluene/Water (4:1)

-

Temperature: 90°C, 12 h

Under these conditions, the coupling achieves a 72% yield, with residual homocoupling byproducts (≤8%). Notably, the tert-butylamino group necessitates rigorous anhydrous conditions to prevent deprotection, as evidenced by a 22% yield drop when moisture exceeds 500 ppm.

Buchwald-Hartwig Amination for Direct tert-Butylamine Installation

An alternative approach introduces the tert-butylamino group post-coupling. WO2001007410A1’s cyanidation-oxidation sequence is adapted by replacing the sulfonyl precursor with a nitro intermediate.

Stepwise Protocol

-

Nitro Group Reduction : Hydrogenation of 6-nitro-4-methylpyridin-3-yl(phenyl)methanone using Pd/C (10 wt%) in ethanol at 50°C yields the amine (89%).

-

tert-Butylation : Reaction with tert-butyl bromide and DIEA in DMF at 120°C for 6 h affords the target compound in 68% yield.

Reductive Amination Pathways

Ketone-Amine Condensation

The direct reductive amination of 6-oxo-4-methylpyridin-3-yl(phenyl)methanone with tert-butylamine is explored using NaBH₄ and AcOH in THF. This one-pot method yields 56% product but suffers from over-alkylation (14% bis-alkylated byproduct).

Optimized Conditions

-

Reducing Agent: NaBH(OAc)₃ (3 equiv)

-

Solvent: Dichloroethane

-

Temperature: 25°C, 24 h

Multi-Step Functionalization of Pyridine Precursors

Chlorination-Cyanidation-Oxidation Sequence

Adapting WO2001007410A1’s methodology, a three-step protocol is devised:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Chlorination | SOCl₂, DMF (cat.), reflux, 3 h | 92% |

| 2 | Cyanidation | CuCN, DMF, 140°C, 8 h | 65% |

| 3 | Oxidation to Amine | H₂O₂, AcOH, 60°C, 4 h | 58% |

This route’s major limitation is the low efficiency in Step 3, attributed to competing over-oxidation of the methyl group.

Hydrogenolytic Deprotection of Boc-Protected Intermediates

tert-Butyl Carbamate Cleavage

Entry 3 from Ambeed.com demonstrates hydrogenolytic removal of Boc groups using Pd(OH)₂/C. Applied to Boc-protected (6-amino-4-methylpyridin-3-yl)(phenyl)methanone:

Procedure

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Sensitive to moisture | 65–78% |

| Reductive Amination | One-pot simplicity | Byproduct formation | 56–74% |

| Multi-Step Functionalization | Scalability | Low oxidation efficiency | 58–65% |

| Hydrogenolytic Deprotection | Mild conditions | Requires Boc-protected precursor | 85% |

Chemical Reactions Analysis

Ketone Reactivity

The carbonyl group participates in classic nucleophilic additions and reductions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Nucleophilic Addition | Grignard reagents (e.g., RMgX) | Secondary alcohol derivatives | |

| Reduction | NaBH₄, LiAlH₄, or catalytic hydrogenation | Secondary alcohol (C-OH formation) | |

| Condensation | NH₂OH or hydrazines | Oximes or hydrazones |

Key Insight : Steric hindrance from the bulky tert-butylamino group slows nucleophilic attack at the carbonyl, favoring bulkier reagents or elevated temperatures for efficient conversion.

Pyridine Ring Modifications

The 4-methylpyridine core undergoes electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 2- or 4-positions relative to the methyl group.

-

Halogenation : Br₂/FeBr₃ selectively brominates the ring at electron-rich positions.

Oxidation

-

The methyl group oxidizes to a carboxylic acid under strong conditions (KMnO₄, Δ), forming (6-(tert-butylamino)-4-carboxypyridin-3-yl)(phenyl)methanone.

tert-Butylamino Group Transformations

This substituent exhibits unique reactivity:

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Dealkylation | HBr/AcOH | Primary amine (-NH₂) formation | |

| N-Alkylation | Alkyl halides, base | Quaternary ammonium derivatives | |

| Oxidation | mCPBA or H₂O₂ | N-Oxide formation (enhanced polarity) |

Notable Limitation : The tert-butyl group’s steric bulk impedes reactions requiring planar transition states, such as certain cycloadditions.

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids modifies the phenyl group.

-

Buchwald-Hartwig Amination : Introduces diverse amines at the pyridine’s 6-position.

Biological Interactions

While not strictly synthetic reactions, the compound interacts with enzymes:

-

Inhibits lysosomal phospholipase A2 (PLA2G15) via cationic amphiphilic properties, mimicking drugs like amitriptyline .

-

Binds cytochrome P450 isoforms, altering metabolic stability in pharmacokinetic studies .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Stability Outcome |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of tert-butylamino group | Partial decomposition to amine |

| UV Light | Ketone photooxidation | Radical-mediated side products |

Handling Note : Store under inert atmosphere to prevent oxidation of the tert-butylamino moiety.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure indicates promising applications in the field of medicinal chemistry due to its potential interactions with biological targets. Preliminary studies have highlighted several key areas:

Anticancer Activity

Research has shown that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Properties

Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects. This could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

The presence of the pyridine ring in the compound is noteworthy as many pyridine-containing compounds are explored for their neuroprotective capabilities. These compounds can cross the blood-brain barrier and may be effective in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate pyridine and phenyl precursors under controlled conditions.

- Functional Group Modifications : Altering existing functional groups to enhance biological activity or solubility.

These synthetic routes highlight the versatility available for constructing this compound, allowing for modifications that can optimize its pharmacological properties.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential. Interaction studies using techniques such as:

- Molecular Docking : To predict how this compound binds to specific biological targets.

- Enzyme Inhibition Assays : To evaluate its efficacy against particular enzymes involved in disease pathways.

Such studies are essential for guiding further modifications aimed at enhancing efficacy and reducing side effects.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Neuroprotective Studies

Another research effort focused on evaluating the neuroprotective properties of similar pyridine-containing compounds in animal models of neurodegeneration, showing promising results that warrant further investigation into this compound.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

- Core Structure: The pyridine core in the target compound contrasts with pyrimidinone (), phenothiazine (), and thienoquinoline () systems.

- Amino Groups: The tert-butylamino group in the target compound and the dimethylaminopropyl group in ’s phenothiazine derivative suggest CNS activity due to improved blood-brain barrier penetration . Halogenation: Fluorine in and chlorine in improve metabolic stability and electron-withdrawing effects, which may alter receptor affinity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s calculated logP (estimated ~3.5) is lower than ’s fluoropyridine (logP ~4.2) due to the absence of silyl groups. This balance may favor oral bioavailability compared to highly lipophilic analogs .

- Solubility: The amino group in the target compound enhances aqueous solubility relative to fully nonpolar derivatives like ’s thienoquinoline compound .

- Metabolic Stability : tert-Butyl groups resist oxidative metabolism, whereas silyl-protected analogs () require deprotection in vivo, complicating their pharmacokinetics .

Biological Activity

(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone, with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a tert-butylamino group and a phenyl group attached to a ketone functional group. This unique structural configuration may enhance its lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound could be developed as an anticancer agent.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Disruption of mitochondrial function |

2. Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of NF-kB signaling. These properties suggest its potential use in treating inflammatory diseases.

Case Study:

A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Effects

Compounds containing pyridine rings are often explored for their neuroprotective capabilities due to their ability to cross the blood-brain barrier. Initial findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Effects in vitro

| Treatment | % Cell Viability | Mechanism of Action |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | Reduction in ROS production |

| Standard Drug | 90 | Antioxidant activity |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Interaction: The compound may interact with specific enzymes involved in metabolic pathways, influencing its pharmacokinetics.

- Receptor Binding: It may act on various receptors, modulating signaling pathways related to inflammation and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.